molecular formula C8H3F4NS B1654989 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene CAS No. 302912-41-0

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene

Cat. No.: B1654989
CAS No.: 302912-41-0
M. Wt: 221.18
InChI Key: QCVBNSGYHVJXEO-UHFFFAOYSA-N
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Description

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring three distinct substituents: a fluoro group at position 4, a trifluoromethyl group at position 2, and an isothiocyanate group at position 1. Its molecular formula is C₈H₃F₄NS, with a calculated molecular weight of 241.18 g/mol.

Properties

IUPAC Name

4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBNSGYHVJXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653435
Record name 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-41-0
Record name 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The conventional synthesis of 4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene (CSCl₂). The process proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in thiophosgene, forming an intermediate thiocarbamoyl chloride. Subsequent elimination of hydrochloric acid yields the isothiocyanate product.

Typical Procedure :

  • Dissolve 4-fluoro-2-(trifluoromethyl)aniline in anhydrous dichloromethane at 0–5°C.
  • Add thiophosgene dropwise under inert atmosphere.
  • Stir at room temperature for 12–24 hours.
  • Quench excess thiophosgene with aqueous sodium bicarbonate.
  • Isolate the organic layer, dry, and concentrate under reduced pressure.
  • Purify via recrystallization or column chromatography.

Challenges and Limitations

Thiophosgene’s extreme toxicity (LC₅₀ = 50 ppm in rats) and tendency to generate phosgene gas upon decomposition pose significant safety risks, particularly at industrial scales. Batch reactions also face selectivity issues, often producing impurities such as thiourea derivatives (up to 4–5% by HPLC). Yield typically ranges from 50–65%, necessitating costly purification steps.

Alternative Synthesis Using Ammonium Thiocyanate

Thiophosgene-Free Route

To mitigate thiophosgene-related hazards, Patent WO2016051423A2 introduces a two-step process using ammonium thiocyanate (NH₄SCN) and benzoyl chloride:

Step 1: Generation of Benzoyl Isothiocyanate
$$
\text{NH₄SCN} + \text{Benzoyl chloride} \rightarrow \text{Benzoyl isothiocyanate} + \text{NH₄Cl}
$$

  • Conducted at 25–35°C in ethyl acetate.
  • Yields >90% benzoyl isothiocyanate without isolation.

Step 2: Isothiocyanate Formation
$$
\text{4-Fluoro-2-(trifluoromethyl)aniline} + \text{Benzoyl isothiocyanate} \rightarrow \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Thiourea} \xrightarrow{\text{Deamination}} \text{Product}
$$

  • Hydrolysis with 10% NaOH at 80°C.
  • Deamination using HCl/NaNO₂ at 0–5°C.

Advantages and Performance

This method eliminates thiophosgene, reducing environmental and safety risks. The final product achieves 96–97% HPLC purity with total impurities (e.g., hydrolyzed thiourea) below 4%. However, the multi-step sequence increases processing time and lowers overall yield to 55–60%.

Continuous Flow Synthesis Method

Process Optimization

Patent CN115181043A demonstrates a continuous flow approach to synthesize analogous isothiocyanates, offering insights applicable to the target compound:

Key Parameters :

  • Reagents : 3-Trifluoromethyl-4-cyanoaniline, thiophosgene, and sodium bicarbonate.
  • Solvent : Dichloromethane.
  • Residence Time : 10 minutes.
  • Temperature : 25–35°C.

Setup :

  • Dissolve reagents separately and feed into a micromixer.
  • Pass through a tubular reactor with precise temperature control.
  • Separate organic phase and purify via hot filtration and crystallization.

Outcomes and Industrial Relevance

The continuous flow method achieves 45% yield and 97.7% purity, with thiourea as the primary impurity (2.3%). While lower in yield than batch methods, it enhances safety through reduced reagent inventory and improved heat transfer. Scalability is facilitated by modular reactor designs, though start-up costs remain high for small-scale producers.

Purification Techniques

Impurity Profiling and Mitigation

Crude this compound typically contains:

  • Thiourea derivatives : From incomplete deamination.
  • Hydrolysis products : Due to moisture exposure.

Recrystallization Protocol :

  • Dissolve crude product in n-heptane at 50°C.
  • Cool to 0–5°C at 1°C/min.
  • Filter and dry under vacuum.
    This reduces thiourea content from 4% to <1% and achieves >99% purity.

Comparative Analysis of Preparation Methods

Parameter Thiophosgene Batch Ammonium Thiocyanate Route Continuous Flow
Yield 50–65% 55–60% 45%
Purity (HPLC) 95–97% 96–97% 97.7%
Thiourea Impurity 3–4% 3–4% 2.3%
Reaction Time 12–24 h 18–30 h 10 min
Safety Profile High risk Moderate risk Low risk
Scalability Moderate Moderate High

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea and related compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

    Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

A. Chemistry

In the field of organic chemistry, 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene serves as a crucial reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions:

  • Substitution Reactions: The isothiocyanate group can engage in nucleophilic substitution reactions, forming thiourea derivatives.
  • Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to various addition products depending on the nucleophile used.

B. Biology

The compound has significant implications in biological research:

  • Enzyme Inhibition Studies: It is utilized to study enzyme inhibition mechanisms due to its ability to react with nucleophilic sites on proteins, potentially modifying their function.
  • Protein Labeling: The unique structure of this compound makes it suitable for labeling proteins in biochemical assays, aiding in the study of protein interactions and functions .

A. Anticancer Activity

Research has indicated that aryl isothiocyanates, including derivatives of this compound, exhibit anticancer properties. A study demonstrated that certain isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Key Findings:

  • In vitro studies have shown dose-dependent antiproliferative effects against cancer cell lines such as MCF-7.
  • Structure-activity relationship studies have identified promising lead compounds based on modifications to the isothiocyanate structure .

B. Synthesis of Specialty Chemicals

The compound is also employed in synthesizing specialty chemicals used in pharmaceuticals. For instance, it serves as an intermediate in the production of enzalutamide, a drug used for prostate cancer treatment. The synthesis involves cyclization reactions that utilize this compound as a key precursor .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
ChemistrySynthesis of organic moleculesParticipates in substitution and addition reactions
BiologyEnzyme inhibition and protein labelingModifies protein functions; useful in biochemical assays
Anticancer ResearchInduces apoptosis in cancer cellsEffective against MCF-7 cells; structure-activity relationships identified
Pharmaceutical SynthesisIntermediate for enzalutamideKey precursor; involved in cyclization processes

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, making it useful in various biochemical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares the target compound with structurally similar analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group Key Properties/Applications References
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene C₈H₃F₄NS 241.18 (calculated) F (4), CF₃ (2), NCS (1) Isothiocyanate Potential derivatization reagent for HPLC
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene C₈H₆F₄O 194.127 F (4), CF₃ (1), OCH₃ (2) Methoxy Intermediate in organic synthesis
4-Chloro-2-fluoro-1-isocyanatobenzene C₇H₃ClFNO 175.56 (calculated) Cl (4), F (2), NCO (1) Isocyanate Pharmaceutical intermediates
2-Fluoro-4-isocyanato-1-methylbenzene C₈H₆FNO 151.14 (calculated) F (2), CH₃ (1), NCO (4) Isocyanate Medicinal chemistry, pesticide synthesis
Key Observations:

Functional Groups: The isothiocyanate group (NCS) in the target compound differs from isocyanate (NCO) analogs (e.g., ) by replacing oxygen with sulfur. This substitution increases nucleophilicity and may enhance reactivity with amines or thiols in derivatization reactions . The methoxy group in 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene is electron-donating, contrasting with the EWG-dominated target compound.

Substituent Effects :

  • Trifluoromethyl (CF₃) groups are strong EWGs, directing electrophilic attacks to meta/para positions and increasing thermal stability. This is evident in both the target compound and 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene .
  • Halogen Positioning : Fluorine at position 4 (target) vs. 2 (4-Chloro-2-fluoro-1-isocyanatobenzene) alters steric and electronic environments. Fluorine’s ortho/para-directing nature may influence regioselectivity in further functionalization .
Derivatization Efficiency

highlights that derivatization reagents with isothiocyanate or isocyanate groups are critical for analyzing polyamines in food samples. However, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (a nitro-containing analog) showed superior derivatization efficiency due to its stronger electrophilicity . This suggests that the target’s isothiocyanate group may offer advantages in specific applications (e.g., covalent binding to amines) but could be less effective than nitro-substituted reagents in certain matrices.

Pharmaceutical and Industrial Use
  • 4-Chloro-2-fluoro-1-isocyanatobenzene () is employed as a pharmaceutical intermediate, leveraging its isocyanate group for urea/thiourea formation. The target’s isothiocyanate group could similarly serve in drug conjugation but with altered pharmacokinetics due to sulfur’s larger atomic radius .
  • 2-Fluoro-4-isocyanato-1-methylbenzene () includes a methyl group, enhancing lipophilicity for pesticide applications. The target’s trifluoromethyl group offers similar hydrophobicity but with greater metabolic stability .

Stability and Physicochemical Properties

  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene (stable under chromatographic conditions) . The target compound likely shares this trait.
  • Solubility : Fluorine and trifluoromethyl groups reduce aqueous solubility but improve organic solvent compatibility, critical for HPLC applications .

Biological Activity

4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl and isothiocyanate functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H3_3F4_4NS
  • Molecular Weight : 221.17 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an isothiocyanate (ITC), which has been shown to exhibit anticancer properties. ITCs are known for their ability to induce apoptosis in cancer cells and modulate several biological pathways.

  • Cytotoxicity : Studies have demonstrated that compounds containing isothiocyanate groups can induce significant cytotoxic effects in various cancer cell lines. For instance, derivatives of isothiocyanates have shown IC50_{50} values as low as 1.5 µM against colon cancer cells, indicating potent anticancer activity .
  • Apoptosis Induction : Research indicates that this compound can trigger late apoptosis in cancer cells. In particular, compounds with similar structures have been observed to lead to a high percentage of late apoptotic cells in various cancer lines .
  • Mechanistic Insights : The mechanisms through which this compound exerts its effects include:
    • Inhibition of cell proliferation.
    • Induction of oxidative stress.
    • Modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Study on Cytotoxic Activity : A study involving thiourea derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with some derivatives showing better growth inhibitory profiles than cisplatin .
  • Mechanisms of Action : Another investigation into the mechanisms of action revealed that certain ITCs led to a reduction in cancer cell viability by inducing apoptosis and inhibiting key survival pathways .

Data Table: Biological Activity Comparison

CompoundIC50_{50} (µM)Cell Lines AffectedMechanism of Action
This compound<10Colon (SW480, SW620), Prostate (PC3), K-562Apoptosis induction, cytotoxicity
Thiourea Derivative (e.g., 3,4-Dichlorophenylthiourea)1.5Colon CancerApoptosis induction
Other ITCs (e.g., Benzyl ITC)VariableVarious Cancer LinesAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers of 4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene?

  • Methodological Answer : The compound’s structure includes a benzene ring substituted with fluorine (para), isothiocyanate (-NCS), and trifluoromethyl (-CF₃) groups. Key spectroscopic identifiers include:

  • ¹⁹F NMR : Distinct signals for -CF₃ (δ ≈ -60 to -65 ppm) and aromatic fluorine (δ ≈ -110 ppm) .
  • IR Spectroscopy : Strong absorption bands for -NCS (2050–2150 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 249 (C₈H₃F₄NCS) with fragmentation patterns reflecting loss of -NCS or -CF₃ groups .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer : Two primary routes:

  • Aryl Halide Substitution : React 4-fluoro-2-(trifluoromethyl)benzaldehyde with thiophosgene (Cl₂C=S) under controlled acidic conditions to introduce the isothiocyanate group .
  • Nucleophilic Aromatic Substitution : Use 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene in the presence of a base (e.g., K₂CO₃) to form the -NCS moiety .
    • Critical Note : Reaction intermediates like 4-fluoro-2-(trifluoromethyl)aniline require rigorous purification to avoid side products .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the isothiocyanate moiety?

  • Methodological Answer : The -CF₃ group increases electrophilicity at the -NCS site, enhancing reactivity toward nucleophiles (e.g., amines, thiols).

  • Kinetic Studies : Compare reaction rates with non-CF₃ analogs (e.g., 4-fluoro-1-isothiocyanatobenzene) using UV-Vis or HPLC to quantify activation barriers .
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal reduced electron density at -NCS due to -CF₃ inductive effects .

Q. What are the challenges in characterizing intermediates during the synthesis of this compound?

  • Methodological Answer : Key challenges include:

  • Volatility : Low-boiling intermediates (e.g., thiophosgene derivatives) require cryogenic trapping .
  • Thermal Instability : Use low-temperature NMR (e.g., -40°C) to stabilize reactive intermediates .
  • Byproduct Identification : LC-MS/MS or GC-MS with isotopic labeling helps distinguish degradation products .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Methodological Answer : Stability studies in aprotic solvents (DMF, THF) show:

  • Degradation Pathways : Hydrolysis of -NCS to -NH₂ in aqueous media (t₁/₂ ≈ 24 hrs at 25°C) .
  • Temperature Dependence : Arrhenius plots from kinetic data (25–60°C) reveal activation energy for decomposition (~45 kJ/mol) .
    • Recommendation : Store at -20°C under inert gas (Ar/N₂) to minimize degradation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogs: How to resolve inconsistencies?

  • Methodological Answer : Compare data from multiple sources (e.g., NIST, PubChem) and validate via:

  • Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates .
  • X-ray Crystallography : Confirm crystal packing and purity, as impurities can depress melting points .
    • Example : For 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, reported mp ranges (287.5–293.5°C) suggest polymorphic forms .

Applications in Organic Synthesis

Q. How is this compound used in the synthesis of heterocyclic scaffolds?

  • Methodological Answer : The -NCS group participates in cycloadditions or nucleophilic attacks to form thiazoles or thioureas:

  • Thiazole Synthesis : React with hydrazonoyl halides (e.g., 1a-e) in DMF to yield isolable thiazole derivatives .
  • Thiourea Formation : Couple with amines (e.g., arylhydrazines) under mild conditions (rt, 12 hrs) .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respirators for -NCS (toxic, lachrymatory) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products .
  • Waste Disposal : Quench with aqueous NaHSO₃ to neutralize -NCS before disposal .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
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4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene

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